molecular formula C12H16O3 B8378818 3-Tert-butyl-5-(hydroxymethyl)benzoic acid

3-Tert-butyl-5-(hydroxymethyl)benzoic acid

Cat. No. B8378818
M. Wt: 208.25 g/mol
InChI Key: QDXFCYCCVFBELU-UHFFFAOYSA-N
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Patent
US08110687B2

Procedure details

To a solution of methyl 3-tert-butyl-5-(hydroxymethyl)benzoate (3.0 g, 0.013 mol) in MeOH (20 mL) was added sodium hydroxide (0.54 g, 0.013 mol) in water (10 mL). The reaction mixture was allowed to stir at rt overnight and then concentrated. To the residue was added 1M HCl added (pH 5) and the resulting precipitate was collected by filtration to give 3-tert-butyl-5-(hydroxymethyl)benzoic acid (92%). LCMS ES−207.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([CH2:15][OH:16])[CH:14]=1)[C:8]([O:10]C)=[O:9])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CO.O>[C:1]([C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([CH2:15][OH:16])[CH:14]=1)[C:8]([OH:10])=[O:9])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=O)OC)C=C(C1)CO
Name
Quantity
0.54 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the residue was added 1M HCl
ADDITION
Type
ADDITION
Details
added (pH 5)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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